p-(2-Nitropropenyl)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(2-Nitropropenyl)anisole: is an organic compound characterized by the presence of a nitro group and a propenyl group attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of anisole with nitric acid to form p-nitroanisole, which is then subjected to a propenylation reaction using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of p-(2-Nitropropenyl)anisole may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity while minimizing byproducts and waste .
Chemical Reactions Analysis
Types of Reactions: p-(2-Nitropropenyl)anisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The propenyl group can be hydrogenated to form a saturated derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or Raney nickel.
Major Products:
Oxidation: Formation of p-(2-Aminopropenyl)anisole.
Reduction: Formation of p-(2-Nitropropyl)anisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-(2-Nitropropenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of p-(2-Nitropropenyl)anisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The propenyl group may also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Phenyl-2-nitropropene: Similar in structure but lacks the methoxy group present in p-(2-Nitropropenyl)anisole.
p-Nitroanisole: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both a nitro group and a propenyl group on the anisole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
17354-63-1 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ |
InChI Key |
XQGFRDLMKKKSAH-BQYQJAHWSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-] |
Key on ui other cas no. |
17354-63-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.